Tetrazoles
Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom, denoted as the parent structure. These molecules have gained significant interest in various fields due to their unique electronic properties and biological activities. In pharmaceutical research, tetrazoles exhibit promising potential as pharmacophores for designing new drugs, particularly in anti-inflammatory, antiviral, and anticancer applications. Their ability to act as hydrogen bond acceptors and donors contributes to their diverse biological functionalities.
Tetrazoles are also utilized in the development of fluorescent dyes due to their intense light absorption and emission properties. Additionally, they play a crucial role in organic electronics and materials science, where their stability and conductive properties make them valuable for applications such as sensors and transistors. Synthesis of tetrazoles can be achieved through various methods including ring-closure reactions from amidines or azides, highlighting the versatility of this structural motif in chemical synthesis.
The study and application of tetrazoles continue to expand, driven by their multifunctional nature across multiple scientific disciplines.

Structure | Chemical Name | CAS | MF |
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5-Amino-1-methyl-1H-tetrazole | 5422-44-6 | C2H5N5 |
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5-(4-Chlorobutyl)-1-cyclohexyltetrazole | 73963-42-5 | C11H19ClN4 |
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5,5'-Bis-1H-tetrazole diammonium salt | 3021-02-1 | C2H8N10 |
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1-methyl-4-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrazol-5-amine | 116889-64-6 | C5H7N7 |
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2H-Tetrazol-5-amine,N-2H-tetrazol-5-yl-, ammonium salt (1:1) | 303749-96-4 | C2H6N10 |
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1-Ethyl-1,2,3,4-tetrazole | 16687-59-5 | C3H6N4 |
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1H-Tetrazole,1-methyl-5-(methyldithio)- | 101554-56-7 | C3H6N4S2 |
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1-butyl-1H-tetrazol-5-amine | 6280-31-5 | C5H11N5 |
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2H-1,2,3,4-tetrazole-5-carboxylic acid | 75773-99-8 | C2H2N4O2 |
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1H-Tetrazole, 1-(2-propenyl)- | 76457-32-4 | C4H6N4 |
Related Literature
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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